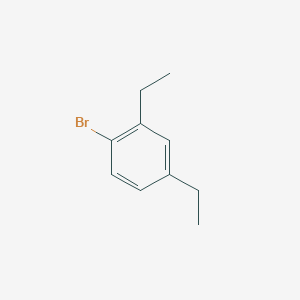![molecular formula C6Br2F2N2O B14087109 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole](/img/structure/B14087109.png)
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of bromine and fluorine atoms on a benzo[c][1,2,5]oxadiazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole typically involves a multi-step process. One common method starts with the bromination of benzo[c][1,2,5]oxadiazole to introduce bromine atoms at the 4 and 7 positions. This is followed by fluorination at the 5 and 6 positions using a suitable fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiol, or amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole has a wide range of applications in scientific research:
Organic Semiconductors: It is used as a building block for the synthesis of organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Fluorescent Dyes: The compound is utilized in the synthesis of fluorescent dyes for biological imaging and diagnostic applications.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole exerts its effects is primarily related to its electronic structure. The presence of bromine and fluorine atoms influences the electron density distribution within the molecule, affecting its reactivity and interaction with other molecules. In organic semiconductors, the compound acts as an electron acceptor, facilitating charge transport and improving device performance .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]triazole: Contains a nitrogen atom in place of the oxygen atom.
Uniqueness
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole is unique due to the presence of both bromine and fluorine atoms on the oxadiazole ring. This combination imparts distinct electronic properties, making it highly valuable in the synthesis of advanced materials and organic semiconductors .
Properties
Molecular Formula |
C6Br2F2N2O |
|---|---|
Molecular Weight |
313.88 g/mol |
IUPAC Name |
4,7-dibromo-5,6-difluoro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C6Br2F2N2O/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6 |
InChI Key |
GKKUHQQNQBVLSW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C2=NON=C2C(=C1F)Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14087044.png)
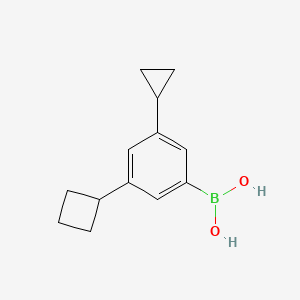

![4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14087061.png)
![(E)-N'-((E)-2-methyl-3-phenylallylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide](/img/structure/B14087064.png)
![1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]-](/img/structure/B14087067.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14087071.png)
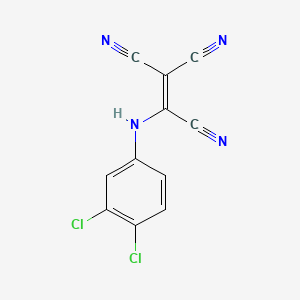
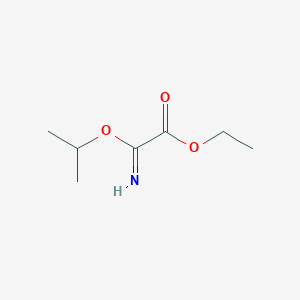
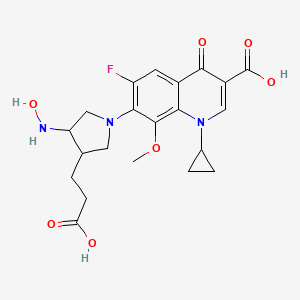
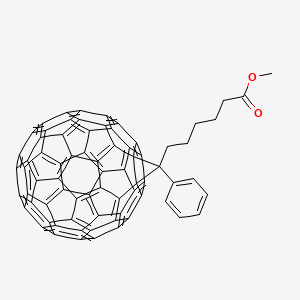
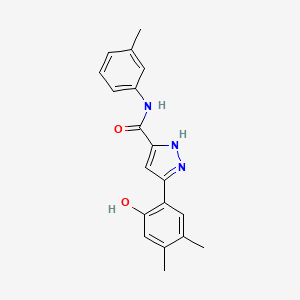
![Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate](/img/structure/B14087115.png)
